1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 868217-68-9
Cat. No.: VC4787021
Molecular Formula: C17H17ClN2O2S2
Molecular Weight: 380.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868217-68-9 |
|---|---|
| Molecular Formula | C17H17ClN2O2S2 |
| Molecular Weight | 380.91 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C17H17ClN2O2S2/c1-13-3-2-4-14(11-13)12-23-17-19-9-10-20(17)24(21,22)16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3 |
| Standard InChI Key | BEVLFZDNWHSUDB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound belonging to the imidazole derivatives. It features a five-membered heterocyclic structure with nitrogen atoms at positions 1 and 3, characteristic of imidazoles. This compound includes a 4-chlorobenzenesulfonyl group and a (3-methylphenyl)methylsulfanyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, often utilizing Lewis acids to facilitate the migration of sulfonyl groups. The specific synthesis pathway for 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may involve similar strategies, although detailed synthesis protocols are not available in the provided search results.
Analytical Techniques
Characterization of this compound would typically involve analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to determine its structure and properties accurately.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume